β-Tocopherol-d3
Description
Significance of Stable Isotope-Labeled Analogues in Bioanalytical Sciences
Stable isotope labeling has become an indispensable tool in the bioanalytical sciences, offering a powerful method for tracing and quantifying molecules within complex biological systems. silantes.comsymeres.com By incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest, researchers can create an analogue that is chemically identical to its natural counterpart but has a distinct mass. silantes.comsymeres.com This mass difference allows for highly sensitive and specific detection using mass spectrometry (MS). silantes.comsymeres.com One of the most significant advantages of using stable isotope-labeled (SIL) analogues is their role as internal standards in quantitative analyses. nih.govbioanalysis-zone.com SIL internal standards co-elute with the unlabeled analyte in chromatographic separations and can be simultaneously measured by MS based on their mass-to-charge ratio. bioanalysis-zone.com This co-elution and similar chemical behavior effectively compensate for variations in sample preparation, extraction efficiency, and instrument response, leading to high precision and accuracy in quantification. nih.gov This approach is particularly crucial in fields like drug metabolism and pharmacokinetics (DMPK) research, proteomics, and metabolomics, where precise measurement of endogenous compounds is essential. symeres.comacs.org
Overview of Tocopherol Isomers and their Distinct Research Relevance
Vitamin E is not a single compound but a group of eight fat-soluble molecules, divided into two subgroups: tocopherols (B72186) and tocotrienols. nih.govresearchgate.net Each subgroup contains four isomers: alpha (α), beta (β), gamma (γ), and delta (δ), which differ in the number and position of methyl groups on their chromanol ring. nih.govresearchgate.net While α-tocopherol is the most abundant and biologically active form in the human body, research has increasingly focused on the distinct roles and properties of the other isomers. nih.govcasi.org For instance, γ-tocopherol, the most common form in the American diet, and its metabolites may have unique anti-inflammatory properties. oregonstate.edu The various isomers exhibit different antioxidant capacities and are metabolized differently in the body. mdpi.comaocs.org This diversity in biological function and abundance across different food sources makes the individual study of each tocopherol isomer critical to understanding their collective and individual contributions to human health. researchgate.netmdpi.com
Specific Role of β-Tocopherol-d3 as a Precision Research Probe
This compound is the deuterium-labeled analogue of β-tocopherol. lgcstandards.com The "d3" signifies that three hydrogen atoms in a specific, metabolically stable position on the molecule have been replaced with deuterium atoms. lgcstandards.com This seemingly minor alteration provides a powerful tool for researchers. In the context of the complex mixture of tocopherol isomers found in biological samples, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, β-tocopherol. Its near-identical chemical and physical properties ensure it behaves similarly during sample extraction and analysis, while its distinct mass allows for precise differentiation and measurement by mass spectrometry. nih.govbioanalysis-zone.com This precision is paramount in studies aiming to elucidate the specific metabolic pathways, bioavailability, and physiological roles of β-tocopherol, separate from the more abundant α- and γ-tocopherols.
Rationale for Utilizing Deuterated Tocopherols in Mechanistic and Methodological Investigations
The use of deuterated tocopherols, such as this compound, offers significant advantages in both mechanistic and methodological research. taylorfrancis.com Unlike radiolabeled isotopes, deuterated compounds are non-radioactive and can be safely used in human studies. taylorfrancis.com This has enabled detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of different tocopherol isomers in humans. nih.govnih.govnih.gov By administering a deuterated form of a specific tocopherol, researchers can track its fate in the body and distinguish it from the endogenous, unlabeled forms already present. nih.govnih.gov This approach has been crucial in understanding the preferential treatment of α-tocopherol by the α-tocopherol transfer protein (α-TTP) and in exploring the metabolic pathways of other isomers. nih.gov Furthermore, the kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can be exploited to study reaction mechanisms, particularly those involving antioxidant activity and metabolic breakdown. symeres.com In analytical methodologies, the use of deuterated tocopherols as internal standards has revolutionized the accuracy and reliability of quantifying these vitamins in various biological matrices. barwoninfantstudy.org.auresearchgate.net
Physicochemical Properties of this compound
The defining characteristic of this compound is the incorporation of three deuterium atoms, which slightly alters its physicochemical properties compared to the unlabeled β-Tocopherol.
| Property | Value |
| Molecular Formula | C₂₈H₄₅D₃O₂ lgcstandards.com |
| Molecular Weight | Approximately 419.70 g/mol lgcstandards.commedchemexpress.com |
| Appearance | Typically a white or off-white solid nih.gov |
| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol; insoluble in water. |
| Unlabeled CAS Number | 16698-35-4 lgcstandards.com |
| Labeled CAS Number | 936230-75-0 lgcstandards.com |
Spectroscopic Data:
Mass Spectrometry (MS): The key feature of this compound in MS is its molecular ion peak, which is three mass units higher than that of unlabeled β-tocopherol. In positive atmospheric pressure chemical ionization (APCI), the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of β-tocopherol is 417, while for this compound it would be 420. aocs.org This distinct mass shift allows for its use as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of this compound would show a reduction in signal intensity corresponding to the deuterated methyl group. ²H NMR would show a signal at the chemical shift corresponding to the position of deuteration.
Applications in Research
Use as an Internal Standard in Chromatography and Mass Spectrometry
The primary application of this compound is as an internal standard for the quantification of β-tocopherol in various biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbioanalysis-zone.com The nearly identical chemical and physical properties of this compound to its unlabeled counterpart ensure that it experiences similar losses during sample preparation and ionization suppression or enhancement effects during MS analysis. nih.gov By adding a known amount of this compound to a sample before processing, the ratio of the analyte's peak area to the internal standard's peak area can be used to accurately determine the concentration of the native β-tocopherol, thereby correcting for analytical variability. acs.org
Application in Metabolic and Pharmacokinetic Studies
Deuterated tocopherols are invaluable tools for investigating the metabolism and pharmacokinetics of vitamin E isomers. nih.govnih.gov By administering this compound, researchers can trace its absorption, distribution, biotransformation, and excretion without the confounding presence of endogenous β-tocopherol. taylorfrancis.com Such studies can reveal the specific enzymes and pathways involved in β-tocopherol metabolism and how its pharmacokinetic profile differs from other isomers. For example, studies using deuterated α-tocopherol have been instrumental in understanding its preferential uptake and distribution mediated by the liver. jci.orgresearchgate.net Similar studies with this compound can elucidate its unique metabolic fate. The metabolic pathway of tocopherols involves shortening of the side chain through β-oxidation, leading to the formation of various carboxychromanol metabolites that are then excreted. drugbank.com
Role in Investigating Antioxidant Mechanisms
While less studied than α-tocopherol, β-tocopherol also possesses antioxidant properties due to the phenolic hydrogen on its chromanol ring. nih.gov Deuterium labeling can be used to probe these antioxidant mechanisms. The kinetic isotope effect, where the breaking of a C-D bond is slower than a C-H bond, can provide insights into the rate-limiting steps of free radical scavenging reactions. symeres.com By comparing the antioxidant activity of this compound with unlabeled β-tocopherol in in vitro systems, researchers can gain a deeper understanding of the hydrogen atom transfer process that is central to its antioxidant function.
Analytical Methodologies
Properties
CAS No. |
936230-75-0 |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
419.708 |
IUPAC Name |
(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |
InChI Key |
WGVKWNUPNGFDFJ-SUWCBTSWSA-N |
SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
Synonyms |
(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing β Tocopherol D3 As an Internal Standard
Mass Spectrometry-Based Quantification Techniques for Tocopherols (B72186) and Metabolites
Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for the analysis of tocopherols and their metabolites due to its high sensitivity and selectivity. The use of a deuterated internal standard like β-Tocopherol-d3 is integral to these methods, allowing for the correction of analytical variability, including extraction efficiency and matrix effects. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization
LC-MS/MS is a powerful technique for the quantification of tocopherols. The development of a robust LC-MS/MS method involves the careful optimization of chromatographic separation, mass spectrometric detection, and ionization.
The separation of tocopherol isomers and their deuterated counterparts is a critical step in their accurate quantification. Due to their structural similarities, particularly between β- and γ-tocopherols, achieving baseline separation can be challenging. researchgate.net
Reversed-Phase (RP) HPLC: This is a commonly used technique for tocopherol analysis. omicsonline.org RP-HPLC separates compounds based on their hydrophobicity. While standard C8 and C18 columns can separate α- and δ-tocopherols, they often fail to resolve the β- and γ-isomers. researchgate.net However, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, have demonstrated successful baseline separation of tocopherol isomers. nih.govnih.gov The mobile phase typically consists of a mixture of organic solvents like methanol (B129727), acetonitrile, and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govkuleuven.be
Normal-Phase (NP) HPLC: NP-HPLC separates isomers based on the polarity of their chromanol moiety and can effectively separate all four tocopherol isomers. nih.gov However, NP-HPLC is often less reproducible than RP-HPLC and uses more toxic solvents. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC has also been utilized for the simultaneous analysis of fat-soluble vitamins, including tocopherols, offering good separation of numerous isomers. shimadzu.com
Deuterated internal standards like this compound are designed to have nearly identical retention times to their non-deuterated analogs, ensuring they experience similar chromatographic conditions and matrix effects. nih.gov
Table 1: Chromatographic Conditions for Tocopherol Analysis This table is interactive. Users can sort and filter the data.
| Technique | Column | Mobile Phase | Elution Time | Reference |
|---|---|---|---|---|
| RP-HPLC | Pentafluorophenyl (PFP) | Methanol-water (95:5, v/v) | - | nih.gov |
| RP-HPLC | Zorbax ODS | Acetonitrile:methanol:methylene chloride (60:35:5) | < 13 min | nih.gov |
| NP-HPLC | Silica (B1680970) | Hexane (B92381):2-propanol (99:1) | < 5.5 min | nih.gov |
| UPLC-MS/MS | Agilent Infinity-Lab Poroshell 120EC-C18 | 0.1% Formic acid in water and methanol | ~3.0 min | nih.gov |
| LC-MS/MS | ACQUITY BEH C18 | Water with 0.1% acetic acid and methanol with 0.1% acetic acid | - | nih.gov |
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity of detection. Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and increases sensitivity.
For tocopherols, specific precursor-to-product ion transitions are selected for each isomer and its deuterated internal standard. For example, in positive ion mode, the transition for α-tocopherol is often m/z 431 → 165, while its hexa-deuterated internal standard is m/z 437 → 171. barwoninfantstudy.org.au The selection of unique and intense transitions is crucial for accurate quantification and to avoid isobaric interferences. nih.gov
Table 2: Example MRM Transitions for Tocopherols This table is interactive. Users can sort and filter the data.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| α-Tocopherol | Positive ESI | 431 | 165 | barwoninfantstudy.org.au |
| Hexa-deuterated α-tocopherol | Positive ESI | 437 | 171 | barwoninfantstudy.org.au |
| Retinol | Positive ESI | 269 | 93 | barwoninfantstudy.org.au |
| γ-CEHC | Negative ESI | 263.3 | 136.1, 149.1 | nih.gov |
The choice of ionization technique is critical for achieving optimal sensitivity and stable ionization of tocopherols.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is well-suited for less polar molecules like tocopherols. researchgate.net Negative ion mode APCI has been shown to be more efficient and sensitive for tocopherol analysis, producing predominantly deprotonated molecular ions [M-H]⁻. nih.govresearchgate.net It generally offers a wider linear range and lower detection limits compared to ESI for these compounds. researchgate.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that can also be used for tocopherol analysis. omicsonline.org While positive ion ESI can be less efficient and prone to forming multiple adducts, negative ion ESI provides a better response. nih.govresearchgate.net However, ESI can be more susceptible to matrix effects for lipophilic compounds. kuleuven.be Recent studies have also shown good results with ESI in positive mode, especially with optimized mobile phases and MS parameters. nih.govjcpsp.pk
Mass Spectrometric Detection Modes and Transition Selection (e.g., Multiple Reaction Monitoring, MRM)
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Isomer Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of tocopherols. It often requires a derivatization step, such as silylation, to increase the volatility and thermal stability of the tocopherols. researchgate.net GC-MS can provide excellent separation of isomers. rsc.org However, β- and γ-tocopherol may still co-elute, requiring specific mass-to-charge ratio monitoring for differentiation. researchgate.net GC-MS/MS methods have been developed that offer subfemtomole sensitivity for α-tocopherol quantification. nih.gov While GC-MS is a highly sensitive and specific technique, the need for derivatization can add complexity to the sample preparation procedure. rsc.org
Principles and Application of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest accuracy and precision in quantitative analysis. labmed.org.uk The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the beginning of the analytical procedure. researchgate.net
The deuterated internal standard is chemically identical to the native analyte and therefore behaves identically during extraction, derivatization, and chromatography. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the internal standard are distinguished by their mass difference. The concentration of the native analyte is then determined by measuring the ratio of the MS response of the analyte to that of the internal standard.
This approach effectively corrects for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and reliable results. nih.govresearchgate.net IDMS using deuterated tocopherols, including this compound, is widely used in clinical and research settings for the accurate assessment of vitamin E status and metabolism. researchgate.net The National Institute of Standards and Technology (NIST) utilizes LC-IDMS/MS as a reference method for certifying the concentrations of fat-soluble vitamins in standard reference materials. nist.gov
Sophisticated Sample Preparation Strategies for Diverse Research Matrices
The accurate determination of tocopherols often necessitates intricate sample preparation to isolate the analytes from complex matrices and minimize interferences. The use of this compound as an internal standard at the beginning of the sample preparation process is critical for reliable quantification.
The initial step in analyzing tocopherols from various samples, such as plasma, tissues, or food, is the extraction of these lipid-soluble compounds. mdpi.com Several advanced extraction techniques are employed to achieve high recovery and purity.
Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting tocopherols. aocs.orgsigmaaldrich.com It involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Common organic solvents used for tocopherol extraction include hexane, ethanol, methanol, and mixtures thereof. mdpi.comaocs.org For instance, a study analyzing tocopherols in plasma utilized a hexane/tertiary butyl methyl ether (TBME) mixture for extraction after spiking the sample with deuterated internal standards, including a deuterated form of γ-tocopherol. mdpi.com
Supported Liquid Extraction (SLE) offers a more streamlined alternative to traditional LLE. In SLE, the aqueous sample is absorbed onto a diatomaceous earth solid support. The analytes are then eluted with a water-immiscible organic solvent, leaving interfering substances behind. This technique was successfully used for the extraction of tocopherols from serum, demonstrating good recovery and precision. researchgate.net
Solid-Phase Extraction (SPE) is a highly selective and versatile technique for sample clean-up and concentration. researchgate.net It utilizes a solid sorbent to retain the analytes of interest while the matrix components are washed away. For tocopherol analysis, C18-bonded silica is a commonly used stationary phase. researchgate.net SPE has been shown to be an optimal preparation method for vitamins A, D, E, and K in baby food, with high recovery rates. researchgate.net
The choice of extraction method and solvent system should be carefully optimized for each specific matrix to ensure efficient extraction of tocopherols and minimal co-extraction of interfering compounds. aocs.org
Table 1: Comparison of Advanced Extraction Techniques for Tocopherol Analysis
| Technique | Principle | Common Solvents/Sorbents | Advantages | Considerations |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Hexane, Ethanol, Methanol, Chloroform. mdpi.comaocs.org | Simple, widely applicable. aocs.org | Can be labor-intensive, may form emulsions. |
| Supported Liquid Extraction (SLE) | Aqueous sample absorbed onto a solid support, analytes eluted with organic solvent. | Diatomaceous earth support. researchgate.net | Faster and more automated than LLE, avoids emulsions. researchgate.net | May have lower capacity than LLE. |
| Solid-Phase Extraction (SPE) | Analytes retained on a solid sorbent, interferences washed away. | C18-bonded silica. researchgate.net | High selectivity, concentration of analytes, effective clean-up. researchgate.net | Method development can be more complex. |
In many biological samples, tocopherols can exist in their esterified or conjugated forms. To accurately quantify the total tocopherol content, a hydrolysis step is often necessary.
Enzymatic Hydrolysis: Enzymes such as sulfatase and β-glucuronidase are used to cleave sulfate (B86663) and glucuronide conjugates from tocopherol metabolites, respectively. nih.govnih.gov This procedure is crucial for analyzing the complete metabolic profile of vitamin E. One study investigating vitamin E metabolites in rats demonstrated that a significant portion of the primary metabolite, γ-CEHC, exists in a conjugated form in plasma. nih.gov Similarly, the hydrolysis of α-tocopherol acetate, a common form of vitamin E in supplements and fortified foods, to the active α-tocopherol form can be assessed using enzymatic methods. core.ac.uk
Chemical Derivatization: While not always required, especially with highly sensitive mass spectrometry detection, derivatization can be employed to improve the chromatographic properties or detector response of tocopherols. However, for many modern LC-MS/MS methods, derivatization is often avoided to simplify the sample preparation process. rsc.org
The complex nature of biological and food matrices can lead to significant matrix effects in mass spectrometry analysis, affecting the accuracy and precision of quantification. The use of a deuterated internal standard like this compound is a primary strategy to compensate for these effects. jcpsp.pk
Further optimization steps to mitigate interference include:
Careful selection of extraction and clean-up procedures as described in section 3.2.1.
Chromatographic separation optimization to resolve tocopherols from co-eluting matrix components (discussed in section 3.3).
Use of matrix-matched calibration standards to mimic the matrix effects of the unknown samples. mdpi.com
Dilution of the sample extract to reduce the concentration of interfering substances, although this may compromise the limit of detection.
Enzymatic Hydrolysis and Chemical Derivatization Procedures for Enhanced Detection
Chromatographic Separation Enhancements for Complex Tocopherol Mixtures
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of tocopherols. aocs.orgrsc.org Both normal-phase and reversed-phase chromatography are employed, each offering distinct advantages and challenges. The co-elution of β- and γ-tocopherol is a common challenge in some HPLC systems. notulaebotanicae.roresearchgate.net
NP-HPLC is highly effective for separating the different tocopherol isomers. rsc.orgresearchgate.net In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane or heptane (B126788) with a polar modifier like dioxane or isopropanol). aocs.orgresearchgate.net
Separation Principle: The separation is based on the polarity of the chromanol ring of the tocopherols. The number and position of methyl groups on the ring influence the interaction with the stationary phase, allowing for the separation of α-, β-, γ-, and δ-tocopherols. aocs.org
Mobile Phase Composition: The choice of the polar modifier in the mobile phase is critical for achieving optimal separation. Dioxane has been shown to provide better selectivity than weaker modifiers like tert-butyl methyl ether. aocs.org The use of small amounts of acetic acid in the mobile phase has also been reported to improve the separation of β- and γ-tocopherols. aocs.org
Advantages: NP-HPLC can achieve baseline separation of all four tocopherol isomers. mdpi.com
Disadvantages: Retention times can be sensitive to water content in the mobile phase and samples, and it requires longer column equilibration times. rsc.org
RP-HPLC is a robust and widely used technique for the analysis of tocopherols, often preferred for its compatibility with mass spectrometry and the use of less hazardous mobile phases. aocs.orgrjptonline.org
Stationary Phases: The most common stationary phases are C18 and C30 bonded silica. aocs.orgnotulaebotanicae.ro While traditional C18 columns often fail to separate the β- and γ-isomers, newer column chemistries have overcome this limitation. aocs.orgnotulaebotanicae.ro Pentafluorophenyl (PFP) columns, for instance, have demonstrated the ability to achieve baseline separation of all eight tocopherol and tocotrienol (B1241368) isomers. researchgate.net
Mobile Phases: Typical mobile phases consist of mixtures of methanol, acetonitrile, and water. notulaebotanicae.roijcce.ac.ir Gradient elution is often employed to separate a wide range of analytes with different polarities. mdpi.com
Advantages: RP-HPLC is generally more robust, uses less hazardous solvents, and is readily coupled with mass spectrometry. aocs.org Ultra-high-performance liquid chromatography (UHPLC) systems offer even faster and more efficient separations. aocs.org
Disadvantages: Traditional RP-HPLC methods may require saponification to remove acyl lipids that can contaminate the column. aocs.org The co-elution of β- and γ-tocopherols on standard C18 columns remains a significant challenge. aocs.org
Table 2: Chromatographic Conditions for Tocopherol Separation
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Separation Capability | Key Findings |
|---|---|---|---|---|
| Normal-Phase (NP-HPLC) | Silica, Diol, Amino aocs.orgresearchgate.net | Hexane/Heptane with Dioxane, Isopropanol, or Acetic Acid aocs.org | Excellent separation of all tocopherol isomers. mdpi.comrsc.org | Dioxane as a modifier provides better selectivity for tocopherol isomers. aocs.org |
| Reversed-Phase (RP-HPLC) | C18, C30, Pentafluorophenyl (PFP) aocs.orgresearchgate.netnotulaebotanicae.ro | Methanol, Acetonitrile, Water mixtures. notulaebotanicae.roijcce.ac.ir | Good for general analysis; separation of β- and γ-isomers is challenging on standard C18 columns but achievable with PFP columns. aocs.orgresearchgate.net | PFP columns enable baseline separation of all eight tocopherol and tocotrienol isomers in a single run. researchgate.net |
Two-Dimensional Liquid Chromatography (2D-LC) Approaches for High Resolution
Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful technique for the analysis of complex samples, such as those containing multiple vitamin E isomers. This method enhances peak capacity and resolution by subjecting the sample to two independent separation mechanisms. In the context of tocopherol analysis, a 2D-LC system can effectively separate isomers that are often difficult to resolve using conventional one-dimensional HPLC. waters.com
A typical 2D-LC setup for fat-soluble vitamins might involve a normal-phase or cyano-based column in the first dimension to separate the different tocopherol isomers (α, β, γ, and δ) from the bulk of the matrix. waters.com A specific fraction containing the analytes of interest, including β-tocopherol, can then be "heart-cut" and transferred to a second-dimension column, often a reversed-phase C18 column, for further separation. waters.com This comprehensive separation is critical for accurately quantifying individual isomers, especially when they are present at vastly different concentrations.
The use of this compound as an internal standard in such a system is crucial. Since the deuterated standard co-elutes with the native β-tocopherol through both dimensions, it accurately compensates for any sample loss during the multi-step process and corrects for variations in injection volume and detector response. This approach significantly improves the reliability of the quantification of β-tocopherol and other tocopherol isomers in complex matrices like infant formula and other milk products. waters.com
Rigorous Method Validation Parameters and Performance Metrics
For any analytical method to be considered reliable, it must undergo a thorough validation process. The use of this compound as an internal standard plays a key role in meeting the stringent requirements of method validation for tocopherol analysis.
Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of the analyte (e.g., β-tocopherol) to the peak area of the internal standard against the concentration of the analyte.
Research has shown that methods employing deuterated internal standards for tocopherol analysis exhibit excellent linearity over a defined concentration range. shimadzu.comresearchgate.net For instance, in the analysis of various tocopherols, calibration curves have demonstrated high coefficients of determination (r²) values, typically greater than 0.999. shimadzu.comresearchgate.netresearchgate.net This high degree of linearity ensures that the method can accurately quantify β-tocopherol across a range of expected concentrations in different samples.
Table 1: Representative Linearity Data for Tocopherol Analysis
| Compound | Calibration Range (mg/L) | Coefficient of Determination (r²) |
|---|---|---|
| α-Tocopherol | 10 - 400 | 0.9995 |
| β-Tocopherol | 1 - 20 | 0.9995 |
| γ-Tocopherol | 10 - 400 | 0.9996 |
| δ-Tocopherol | 2 - 100 | 0.9995 |
This table is illustrative and based on typical performance data for tocopherol analysis. shimadzu.com
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the agreement between the measured value and the true value.
The use of this compound helps to achieve high precision and accuracy by correcting for random and systematic errors that can occur during sample preparation and analysis. Intra-day precision is assessed by analyzing the same sample multiple times on the same day, while inter-day precision is determined by analyzing the sample on different days.
Studies validating methods for tocopherol analysis using deuterated internal standards consistently report low RSD values for both intra-day and inter-day precision, often below 15%, which is a widely accepted limit in bioanalytical method validation. jcpsp.pknih.gov For example, a study on α-tocopherol analysis using a deuterated standard reported intra-day precision of 4.2-4.9% and inter-day precision of 5.0-5.9%. jcpsp.pkjcpsp.pk Accuracy is often assessed by analyzing certified reference materials or by performing recovery studies, with results typically falling within 85-115% of the nominal value. jcpsp.pknih.gov
Table 2: Example of Precision and Accuracy Data for Tocopherol Analysis
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low | 4.9 | 5.9 | 96.5 |
| Medium | 4.5 | 5.5 | 98.2 |
| High | 4.2 | 5.0 | 99.8 |
This table is a representative example based on published data for α-tocopherol analysis using a deuterated internal standard. jcpsp.pk
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The sensitivity of an analytical method is defined by its LOD and LOQ. The use of a deuterated internal standard like this compound, particularly in conjunction with sensitive detection techniques like tandem mass spectrometry (MS/MS), allows for very low LOD and LOQ values. For various tocopherols, LODs can range from the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) level. nih.govrsc.orgnotulaebotanicae.ro For instance, one study reported an LOD and LOQ for β-tocopherol of 0.13 mg/mL and 1.73 mg/mL, respectively, using a specific chromatographic method. hilarispublisher.com Another study focusing on α-tocopherol achieved an LOD of 0.025 mg/dL and an LOQ of 0.05 mg/dL. jcpsp.pkjcpsp.pk
Table 3: Illustrative LOD and LOQ Values for Tocopherol Isomers
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| α-Tocopherol | 0.025 mg/dL | 0.05 mg/dL |
| β-Tocopherol | 0.13 µg/mL | 1.73 µg/mL |
| γ-Tocopherol | 0.46 ng/mL | 1.52 ng/mL |
| δ-Tocopherol | 0.09 ng/mL | 0.29 ng/mL |
This table compiles representative data from various sources to illustrate the range of detection and quantification limits achievable for different tocopherols. jcpsp.pkrsc.orghilarispublisher.com
Recovery is the efficiency of the analytical procedure, determined by the proportion of the amount of analyte present in the sample that is ultimately measured. Matrix effects are the influence of other components in the sample matrix on the ionization and measurement of the analyte.
This compound is instrumental in assessing and compensating for both recovery losses and matrix effects. Since the internal standard is added to the sample at the beginning of the extraction process and has nearly identical chemical and physical properties to the native analyte, it experiences similar losses and matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized.
Recovery studies for tocopherols using deuterated internal standards typically show high and consistent recovery rates, often between 80% and 120%. jcpsp.pknih.gov Matrix effect evaluations are also crucial, especially in complex biological fluids like serum or plasma. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate these effects, ensuring the accuracy of the results. kuleuven.be
Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Stability studies are conducted to evaluate the stability of the analyte in a given matrix under specific conditions for a certain period.
Stability of β-tocopherol in biological samples under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles is a critical aspect of method validation. Studies have investigated the stability of tocopherols in whole blood and serum, indicating that proper storage, such as protection from light and low temperatures, is essential to prevent degradation. ijcce.ac.ir The inclusion of an internal standard like this compound from the outset of sample handling can help to account for any degradation that may occur during storage and processing.
Application of β Tocopherol D3 in Metabolic and Pharmacokinetic Investigations in Research Systems
Validated Analytical Methods for Quantification
The quantification of β-tocopherol using β-Tocopherol-d3 as an internal standard is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). barwoninfantstudy.org.aunih.gov These methods are validated to ensure accuracy, precision, linearity, and sensitivity. acs.org Normal-phase HPLC can be used to separate the different tocopherol isomers, including β- and γ-tocopherol, before detection by MS. acs.orgingentaconnect.com Reversed-phase HPLC is also commonly used, although it may not always provide baseline separation of β- and γ-isomers. ingentaconnect.com
Role of Cytochrome P450 Enzymes (e.g., CYP4F2) in Deuterated Tocopherol Catabolism
Sample Preparation Techniques
Given that tocopherols (B72186) are fat-soluble, their extraction from biological matrices like plasma, serum, or tissues requires specific procedures. researchgate.net
Liquid-Liquid Extraction (LLE): This is a common method where the sample is mixed with an organic solvent (e.g., hexane (B92381), ethyl acetate) to extract the lipids, including tocopherols. barwoninfantstudy.org.auresearchgate.net
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analytes of interest from the sample matrix, offering a cleaner extract. ingentaconnect.commdpi.com
Saponification: For some samples, particularly those with high triglyceride content, saponification (alkaline hydrolysis) may be used to break down fats and release the tocopherols. researchgate.net However, this method carries the risk of analyte degradation if not performed carefully. ingentaconnect.com
Evaluation of Differential Isomer Retention and Clearance Mechanisms in Tissues and Fluids
Instrumental Parameters for LC-MS/MS
The specific instrumental parameters for LC-MS/MS analysis can vary depending on the instrument and the specific method.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 or C30 reversed-phase, or a normal-phase column (e.g., silica (B1680970), amino) ingentaconnect.comsci-hub.se |
| Mobile Phase | A gradient of organic solvents such as methanol (B129727), acetonitrile, isopropanol, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297). nih.govnih.gov |
| Flow Rate | Typically in the range of 0.2-1.0 mL/min. nih.gov |
| Mass Spectrometry | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive mode. nih.govsci-hub.se |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov |
| MRM Transitions | For β-tocopherol, a common transition is the fragmentation of the precursor ion (e.g., m/z 417) to a specific product ion (e.g., m/z 151). aocs.org For this compound, the precursor ion would be m/z 420. |
Mechanistic Research Applications of β Tocopherol D3 in Controlled Experimental Settings
Investigation of Cellular and Molecular Interactions of Deuterated Tocopherols (B72186) (In Vitro Studies)
In vitro studies using deuterated tocopherols have been instrumental in elucidating the nuanced roles of different vitamin E isoforms at the cellular and molecular level. These controlled experimental settings allow for the precise manipulation of cellular environments and the detailed analysis of subsequent biochemical and genetic changes.
Role in Oxidative Stress Research Models (e.g., Lipid Peroxidation Tracing)
β-Tocopherol, like other tocopherols, is recognized for its antioxidant properties. nih.govresearchgate.net In in vitro models of oxidative stress, β-Tocopherol-d3 can be used as a tracer to investigate its specific contribution to the prevention of lipid peroxidation, a key process in cellular damage. When cells are subjected to oxidative insults, the double bonds in polyunsaturated fatty acids within cellular membranes are susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction of lipid degradation.
Table 1: Investigating this compound in Oxidative Stress Models
| Experimental Approach | Key Measurement | Expected Outcome/Insight |
| Cell culture pre-incubated with this compound, followed by exposure to an oxidizing agent (e.g., H2O2). | Quantification of deuterated vs. non-deuterated lipid hydroperoxides using LC-MS. | Determines the specific contribution of this compound to the prevention of lipid peroxidation. |
| Comparison of the protective effects of different deuterated tocopherol isoforms (α, β, γ, δ) in cell-based assays. | Measurement of cell viability, ROS levels, and membrane integrity. | Elucidates the relative antioxidant potency of β-tocopherol in a cellular context. |
| Tracing the formation of β-tocopheroxyl-d3 radical and its recycling. | Electron spin resonance (ESR) spectroscopy in combination with isotopic labeling. | Provides mechanistic details on the radical scavenging activity of β-tocopherol. |
Insights into Inflammatory Pathways and Modulation of Inflammatory Markers
Beyond its antioxidant role, β-tocopherol can influence inflammatory pathways. In vitro studies using cell culture models, such as immune cells (e.g., macrophages) or intestinal cells, allow for the investigation of how this compound modulates the production of inflammatory markers. nih.govnih.govnih.gov
For example, cells can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and anti-inflammatory cytokines can then be quantified in the cell culture medium. nih.govoup.com The use of the deuterated form ensures that the observed effects are directly attributable to the supplemented tocopherol. While some studies have focused more on α- and γ-tocopherol's anti-inflammatory properties, the isoform-specific effects are a key area of research. nih.govnih.gov For instance, different tocopherol isoforms have been shown to have varying effects on the secretion of the pro-inflammatory cytokine IL-8 in intestinal cells. nih.govnih.gov
Modulation of Gene Expression and Signaling Pathways (e.g., NF-κB, Nrf2) in Cell Culture Models
This compound can be utilized to explore the specific impact of this isoform on gene expression and key signaling pathways that regulate cellular responses to stress and inflammation. The nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are critical in this regard. The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway controls the expression of antioxidant and detoxification genes. nih.govnih.gov
In cell culture models, after treatment with this compound, researchers can analyze the activation of these pathways. This can be done by measuring the translocation of NF-κB and Nrf2 proteins to the nucleus and by quantifying the expression of their target genes using techniques like quantitative polymerase chain reaction (qPCR) or western blotting. Studies have demonstrated that tocopherol isoforms can differentially modulate NF-κB and Nrf2 signaling. nih.govnih.gov For example, in fetal intestinal cells, δ-tocopherol and to a lesser extent, γ-tocopherol, were found to activate both NF-κB and Nrf2 signaling. nih.govnih.gov Utilizing this compound would allow for a precise determination of its specific role in these complex signaling networks.
Applications in Biomarker Discovery and Validation Methodologies (Analytical Context)
The use of this compound is pivotal in the field of biomarker discovery and validation, particularly in the context of nutrition and disease research. Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays. cam.ac.uk
In the analytical context, this compound can be used as an internal standard for the accurate quantification of endogenous β-tocopherol in biological samples (e.g., plasma, tissues). By adding a known amount of this compound to a sample before processing, any variations in sample extraction or instrument response can be corrected for, leading to highly accurate and precise measurements. This is crucial for establishing reliable baseline levels of β-tocopherol and for identifying changes in its concentration that may be associated with disease states or dietary interventions.
Furthermore, in studies aiming to discover new biomarkers of oxidative stress or inflammation, this compound can be used to trace the metabolic fate of β-tocopherol and identify its specific metabolites. These metabolites could themselves serve as novel biomarkers. The process of biomarker discovery involves identifying candidate biomarkers, developing and validating assays, and establishing their clinical utility. bioanalysis-zone.com The use of deuterated standards like this compound is integral to the development of robust and reliable analytical methods, a cornerstone of biomarker validation. bioanalysis-zone.comnih.gov
Table 2: Analytical Applications of this compound in Biomarker Research
| Application | Methodology | Purpose |
| Internal Standard | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Accurate and precise quantification of endogenous β-tocopherol in biological matrices. |
| Tracer in Metabolic Studies | Isotope-Ratio Mass Spectrometry (IRMS) or LC-MS/MS | To identify and quantify metabolites of β-tocopherol, which may serve as novel biomarkers of intake or effect. |
| Method Validation | Spiking experiments in various biological samples | To assess the accuracy, precision, linearity, and recovery of analytical methods for β-tocopherol measurement. |
Use in Studies on Sphingolipid Metabolism Modulation in Cellular Systems
Emerging research indicates that vitamin E isoforms can influence sphingolipid metabolism, which plays a critical role in various cellular processes, including cell growth, apoptosis, and inflammation. mdpi.comnih.govnih.gov Ceramides (B1148491), a central hub in sphingolipid metabolism, are known to be involved in signaling pathways that can lead to cell death. nih.govfrontiersin.org
In vitro studies have shown that certain forms of vitamin E can alter the levels of ceramides and other sphingolipid intermediates. nih.govnih.gov For example, γ-tocopherol has been shown to induce apoptosis in cancer cells by interrupting sphingolipid synthesis, leading to the accumulation of dihydroceramides and dihydrosphingosine. nih.govpnas.org The use of this compound in cell culture systems allows researchers to investigate whether this specific isoform has similar or distinct effects on sphingolipid metabolism.
By incubating cells with this compound and then performing lipidomic analysis using mass spectrometry, scientists can trace the impact of β-tocopherol on the entire sphingolipid pathway. This can reveal whether this compound treatment leads to changes in the levels of specific ceramides, sphingomyelin, or other bioactive sphingolipids. Such studies provide mechanistic insights into how β-tocopherol might exert its biological effects beyond its antioxidant capacity, potentially through the modulation of critical lipid signaling pathways. For instance, α-tocopherol has been shown to prevent the accumulation of ceramides and protect neurons from amyloid-β-induced cell death. pnas.org Investigating the specific effects of β-tocopherol would be a valuable extension of this research.
Future Directions and Emerging Research Avenues for Deuterated Tocopherols
Development of Novel Isotope-Labeled Analogues for Targeted Research Questions
The synthesis of various deuterated tocopherol analogues is a cornerstone of modern vitamin E research, allowing scientists to address highly specific questions. Researchers have developed methods to create deuterated forms of different tocopherols (B72186), including α-, γ-, and δ-tocopherol, with varying numbers of deuterium (B1214612) atoms (e.g., d2, d3, d6). nih.govmdpi.com The introduction of at least three deuterium atoms is often preferred in mass spectrometry to avoid interference from the natural isotopes of the compound being analyzed.
This targeted labeling allows for sophisticated study designs. For instance, by administering two different labeled stereoisomers of α-tocopherol (RRR-d6- and SRR-d3-α-T acetate) simultaneously to volunteers, researchers could clearly distinguish and evaluate the stereoselective absorption and distribution of the natural form in the liver using mass spectrometry. Similarly, dual-isotope techniques using intravenously administered d6-α-tocopherol and orally administered d3-α-tocopherol have been employed to effectively determine the fractional absorption of the vitamin in humans. nih.gov
The synthesis of these labeled compounds can be complex, and in many cases, they are not commercially available, requiring production within research laboratories to meet specific experimental needs. Synthetic routes have been described for various deuterated tocopherols, such as (8-2H3)-(all-rac)-δ-tocopherol and R,R,R-5-D3-α-tocopherol, highlighting the ongoing chemical innovation in this field. researchgate.netresearchgate.net This continuous development of novel isotope-labeled analogues, including β-Tocopherol-d3, is crucial for designing kinetic studies that can unravel the intricate details of vitamin E trafficking and metabolism in both healthy and diseased states. fao.orgoregonstate.edu
Advancements in Ultra-Sensitive and High-Throughput Detection Techniques
The ability to accurately detect and quantify minute amounts of deuterated tocopherols in complex biological matrices is critical for tracer studies. Significant advancements in analytical instrumentation have greatly enhanced the sensitivity and throughput of these analyses.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a dominant method for the analysis of tocopherols and their metabolites. nih.govresearchgate.net The use of stable isotope dilution analysis, where a known amount of a deuterated standard like this compound is added to a sample, is a key strategy. nih.govsigmaaldrich.com This approach compensates for sample loss during preparation and for matrix effects like ion suppression in the mass spectrometer, leading to highly precise and accurate quantification. nih.govresearchgate.net
Recent innovations have focused on streamlining analytical workflows. Novel LC-MS/MS methods have been developed for the simultaneous quantification of a parent tocopherol (e.g., α-tocopherol) and its various long-chain metabolites in a single run. nih.govresearchgate.net This is a significant improvement over older methods that required separate analytical processes for the vitamin and its metabolites, which exist at vastly different concentrations (μmol/L for the vitamin versus nmol/L for metabolites). nih.gov These integrated methods often employ specialized chromatography columns, such as those with pentafluorophenyl (PF-5) chemistry, to achieve baseline separation of all target analytes. nih.gov Furthermore, improved sample preparation techniques, like solid-phase extraction (SPE), enhance analyte recovery and sensitivity while accelerating pre-analytical workflows, making these methods suitable for large-scale clinical studies. nih.govresearchgate.net
Beyond mass spectrometry, other detection systems coupled to high-performance liquid chromatography (HPLC) are also utilized, including fluorescence (FLD) and ultraviolet-visible (UV-Vis) detectors. omicsonline.orgmdpi.comnih.gov Two-dimensional liquid chromatography (2D-LC) offers another powerful approach, using a "heart-cutting" technique to isolate and clean up specific analytes like vitamin D before further separation and detection, reducing matrix interference.
| Technique | Key Features | Primary Application | References |
|---|---|---|---|
| LC-MS/MS with Stable Isotope Dilution | High sensitivity and specificity; compensates for matrix effects; allows simultaneous quantification of parent vitamin and metabolites. | Gold standard for kinetic studies and precise quantification of deuterated tracers and metabolites in biological fluids. | nih.govresearchgate.net |
| HPLC-FLD | High sensitivity for fluorescent compounds like tocopherols. | Quantification of tocopherols in food and biological samples where high sensitivity is needed. | omicsonline.org |
| HPLC-UV/Vis | Robust and widely available; suitable for separating tocopherol isoforms (α, β, γ, δ) with normal-phase columns. | Routine analysis and quality control of tocopherols in food matrices and supplements. | mdpi.comnih.gov |
| 2D-LC-UV | Automated sample clean-up via "heart-cutting"; separates multiple vitamins (A, D, E) in a single run. | Analysis of multiple fat-soluble vitamins in complex matrices like infant formula. |
Integration of Deuterated Tocopherol Tracing with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) in Pre-Clinical Research
The integration of stable isotope tracing with multi-omics technologies represents a powerful frontier in understanding the systemic impact of nutrients. mdpi.com Fields like metabolomics, which provides a global snapshot of all small-molecule metabolites, and lipidomics, which focuses on the entire lipid profile, offer a holistic view of the metabolic state of a biological system. mdpi.comnih.gov By combining these approaches with the administration of deuterated tracers like this compound, researchers can move beyond simple kinetics to explore the broader physiological consequences of vitamin E metabolism. mdpi.comfrontiersin.org
This integrated approach allows scientists to trace the path of a labeled nutrient and simultaneously observe its effect on global metabolic pathways. frontiersin.org For example, a recent innovative strategy combined global untargeted stable isotope tracing with machine learning. frontiersin.org In this type of study, subjects consume a food intrinsically labeled with deuterium (e.g., grown with deuterated water). frontiersin.org Subsequent untargeted metabolomics analysis of plasma or urine can identify all metabolites derived from that food, which are distinguished by their unique mass signatures. frontiersin.org This method has been successfully used to identify biological signatures of cruciferous vegetable consumption and holds immense potential for vitamin E research. frontiersin.org
Applying this to deuterated tocopherols would enable the discovery of previously unknown metabolites and could reveal how vitamin E supplementation influences other metabolic networks, such as those involving amino acids, organic acids, or lipids. mdpi.com This is particularly relevant as vitamin E metabolites themselves have been shown to possess biological activities distinct from the parent vitamin. nih.govmdpi.com The use of multi-omics can help uncover relationships between genetic variants, protein expression, and the metabolic alterations influenced by vitamin E, enhancing the identification of reliable biomarkers for health and disease. nih.govfrontiersin.org
Expansion of Isotopic Tracing Methodologies to Complex Biological Systems and Environmental Studies
The application of deuterated tocopherol tracing is expanding from controlled laboratory settings to more complex biological and environmental systems. In humans, kinetic studies using labeled tocopherols have provided profound insights into how vitamin E is handled under different physiological conditions. These studies have shown that there is a rapid equilibration of new tocopherol in the liver, spleen, and erythrocytes, while turnover in muscle and adipose tissue is much slower. fao.org Such research has also been critical in understanding how disease states affect vitamin E status. For example, using deuterium-labeled α-tocopherol, researchers have demonstrated that smokers have a significantly faster rate of vitamin E loss, a process that can be slowed by vitamin C supplementation. mdpi.comoregonstate.edu
These methodologies are also being applied to study nutrient requirements and trafficking in specific populations, such as individuals with cystic fibrosis or those on diets with varying fat content. mdpi.comnih.gov The data from these complex in-vivo studies helps build sophisticated kinetic models of vitamin E transport and metabolism. nih.gov
Beyond biomedical applications, stable isotope tracing is a powerful tool in environmental science. hutton.ac.uk Isotope Ratio Mass Spectrometry can be used to analyze natural variations in isotope abundances to trace nutrient and mineral uptake by plants and animals, construct food webs, and identify the sources of environmental contaminants. hutton.ac.uk While the direct use of synthesized this compound in large-scale environmental studies is not yet common, the underlying principles are well-established. Labeled compounds can be used in controlled ecosystem or agricultural studies to track the uptake, transformation, and bioaccumulation of specific molecules. This could provide valuable data on the environmental fate of fat-soluble vitamins or related antioxidant compounds used in agriculture or animal feed.
Q & A
Q. How is β-Tocopherol-d3 synthesized and characterized in research settings?
this compound is synthesized via deuterium labeling of the β-Tocopherol molecule, typically through hydrogen-deuterium exchange or chemical synthesis using deuterated precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity and structural integrity . Researchers should validate labeling efficiency using isotopic abundance ratios (e.g., ≥98% deuterium incorporation) to ensure minimal isotopic interference in metabolic studies .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
LC-MS/MS is the gold standard for quantification due to its high sensitivity and specificity. Deuterium labeling reduces signal overlap with endogenous β-Tocopherol, enabling precise tracking in pharmacokinetic studies. For tissue distribution analysis, combine LC-MS with liquid-liquid extraction or solid-phase extraction to isolate this compound from lipid-rich matrices . Calibration curves should include deuterated internal standards (e.g., d6-α-Tocopherol) to correct for matrix effects .
Advanced Research Questions
Q. How does deuterium labeling in this compound affect its pharmacokinetic properties compared to non-deuterated forms?
Deuterium can alter metabolic stability by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect. In vitro assays using liver microsomes are recommended to compare metabolic rates. For example, this compound may exhibit a 10–20% longer half-life than non-deuterated forms, requiring adjusted dosing regimens in longitudinal studies . However, in vivo validation is critical, as isotopic effects may vary across tissues .
Q. What experimental models are appropriate for studying the antioxidant-prooxidant duality of this compound?
Use in vitro systems with controlled oxygen partial pressures (pO₂) to mimic physiological conditions. For example, this compound exhibits radical-trapping antioxidant behavior at pO₂ < 150 torr but may act as a prooxidant in hyperoxic environments (e.g., lung tissue models). Employ electron paramagnetic resonance (EPR) to measure radical scavenging efficiency and lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) to quantify oxidative damage .
Q. How can researchers resolve contradictions between in vitro antioxidant data and in vivo biological outcomes for this compound?
Contradictions often arise from differences in bioavailability, tissue-specific metabolism, or interactions with co-antioxidants (e.g., vitamin C). To address this:
- Conduct dose-escalation studies in animal models to establish tissue-specific accumulation thresholds.
- Use isotopically labeled tracers (e.g., ¹³C-β-Tocopherol-d3) paired with proteomics to map metabolic pathways.
- Apply meta-analysis frameworks to reconcile conflicting data, such as subgroup stratification by baseline oxidative stress markers .
Q. What are the best practices for designing dose-response studies to evaluate this compound’s effects on tyrosinase inhibition?
Use 3D melanoma spheroid models or reconstructed human epidermis to simulate melanin synthesis. Pre-treat cells with UV-B radiation to induce oxidative stress, then administer this compound at 1–100 µM doses. Quantify tyrosinase activity via L-DOPA oxidation assays and melanin content using spectrophotometry. Include α-Tocopherol as a comparator to assess isoform-specific effects .
Q. How should researchers control for isotopic effects in metabolic studies using this compound?
- Validate deuterium localization using tandem MS/MS fragmentation to avoid confounding from non-specific deuteration.
- Compare results with non-deuterated β-Tocopherol in parallel experiments.
- Monitor deuterium loss via metabolic exchange using time-course LC-MS analysis of plasma and excreta .
Methodological Considerations
- Handling and Storage : Store this compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent deuterium exchange and oxidation .
- Ethical Compliance : For in vivo studies, adhere to protocols for isotopic tracer use, including radiation safety committees if combining with radiolabeled compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
